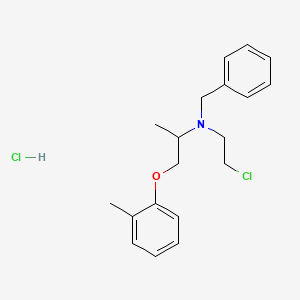
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a benzylamine group, a 2-chloroethyl group, and a 2-methylphenoxy group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Introduction of the 2-Chloroethyl Group: The benzylamine intermediate is then reacted with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chloroethyl group.
Attachment of the 2-Methylphenoxy Group: The resulting compound is further reacted with 2-methylphenol in the presence of a dehydrating agent such as thionyl chloride to attach the 2-methylphenoxy group.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alcohols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The 2-chloroethyl group can form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell death.
Induce Apoptosis: The compound can trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride can be compared with other similar compounds such as:
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, sulfate: Similar structure but different counterion, which can affect solubility and stability.
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, acetate: Similar structure but different counterion, which can influence reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63991-12-8 |
|---|---|
Formule moléculaire |
C19H25Cl2NO |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
N-benzyl-N-(2-chloroethyl)-1-(2-methylphenoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C19H24ClNO.ClH/c1-16-8-6-7-11-19(16)22-15-17(2)21(13-12-20)14-18-9-4-3-5-10-18;/h3-11,17H,12-15H2,1-2H3;1H |
Clé InChI |
NRLNJYGDVXFQFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(C)N(CCCl)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


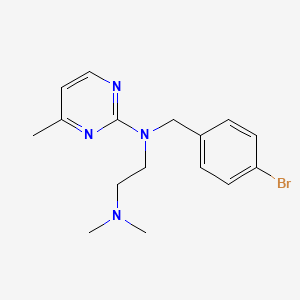
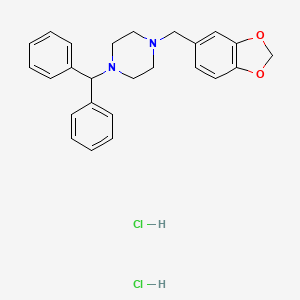


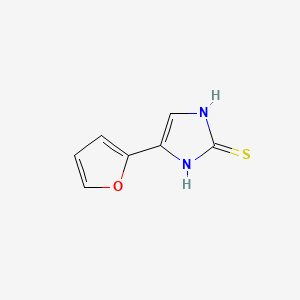
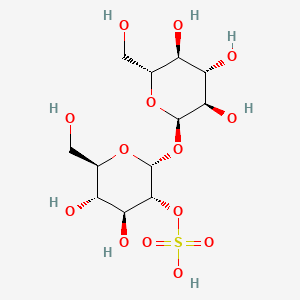
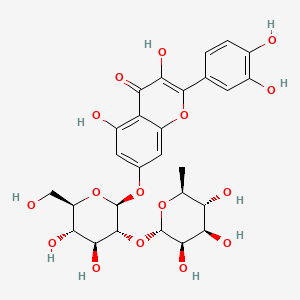

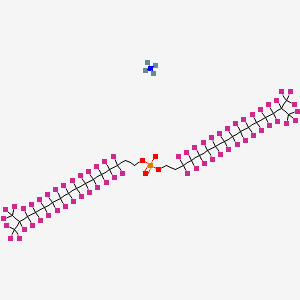
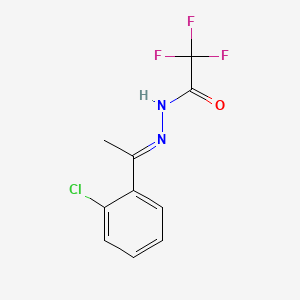
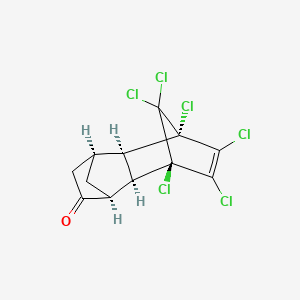

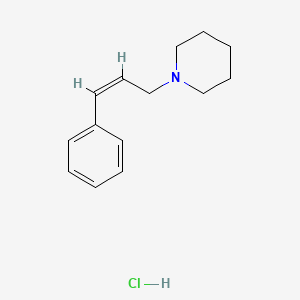
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)
